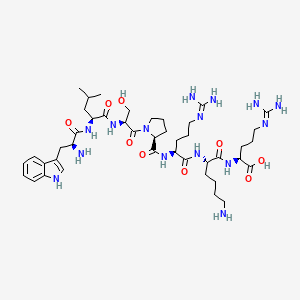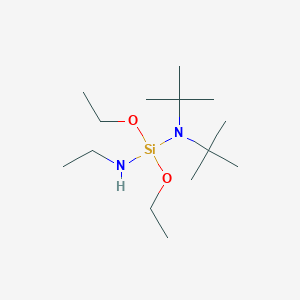
N,N-Di-tert-butyl-1,1-diethoxy-N'-ethylsilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine is an organosilicon compound characterized by its unique structure, which includes two tert-butyl groups, two ethoxy groups, and an ethyl group attached to a silanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine typically involves the reaction of di-tert-butylamine with ethyl orthosilicate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is explored for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structural properties.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form stable silicon-oxygen bonds.
Mechanism of Action
The mechanism by which N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine exerts its effects involves the interaction of its silicon center with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable silicon-based materials and in facilitating organic transformations.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but contains a phosphorus atom instead of silicon.
N,N-Di-tert-butylcarbodiimide: Contains a carbodiimide group instead of the silanediamine core.
N-tert-Butyl-1,2-diaminoethane: Similar in having tert-butyl groups but lacks the ethoxy and silicon components.
Uniqueness
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine is unique due to its combination of tert-butyl, ethoxy, and ethyl groups attached to a silanediamine core. This unique structure imparts specific reactivity and stability, making it valuable in various applications, particularly in the synthesis of organosilicon compounds and advanced materials.
Properties
CAS No. |
923560-72-9 |
|---|---|
Molecular Formula |
C14H34N2O2Si |
Molecular Weight |
290.52 g/mol |
IUPAC Name |
N-tert-butyl-N-[diethoxy(ethylamino)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H34N2O2Si/c1-10-15-19(17-11-2,18-12-3)16(13(4,5)6)14(7,8)9/h15H,10-12H2,1-9H3 |
InChI Key |
SGBCHNILMQJCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si](N(C(C)(C)C)C(C)(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


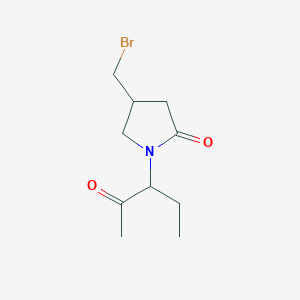

![1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14185634.png)
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)
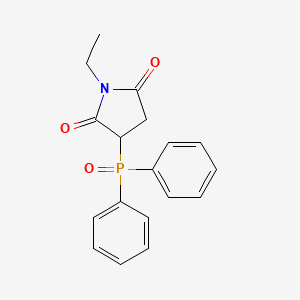
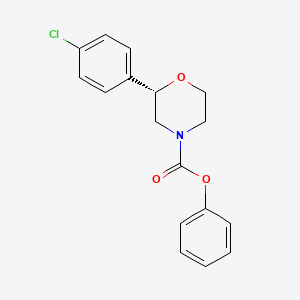
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)
![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)
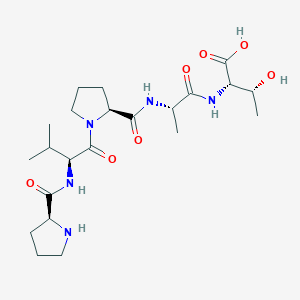
![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)
